Cas no 864967-77-1 (Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine)
![Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine structure](https://ja.kuujia.com/scimg/cas/864967-77-1x500.png)
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine 化学的及び物理的性質
名前と識別子
-
- Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine
- Gal beta(1-3)[Neu5Ac alpha(2-6)]GalNAc-alpha-propylamine
- α-D-Galactopyranoside, 3-aminopropyl O-(N-acetyl-α-neuraminosyl)-(2→6)-O-[β-D-galactopyranosyl-(1→3)]-2-(acetylamino)-2-deoxy-
-
- インチ: 1S/C28H49N3O19/c1-10(34)30-16-12(36)6-28(27(43)44,50-24(16)18(38)13(37)7-32)46-9-15-20(40)23(17(31-11(2)35)25(48-15)45-5-3-4-29)49-26-22(42)21(41)19(39)14(8-33)47-26/h12-26,32-33,36-42H,3-9,29H2,1-2H3,(H,30,34)(H,31,35)(H,43,44)/t12-,13+,14+,15+,16+,17+,18+,19-,20-,21-,22+,23+,24+,25-,26-,28+/m0/s1
- InChIKey: MUJHUJDGCIOADN-CKUDJNCZSA-N
- SMILES: O([C@@]1(C[C@@H]([C@H]([C@@]([H])(O1)[C@H](O)[C@H](O)CO)NC(=O)C)O)C(=O)O)C[C@H]1O[C@@H]([C@@H]([C@H]([C@H]1O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)C)OCCCN
じっけんとくせい
- 密度みつど: 1.60±0.1 g/cm3(Predicted)
- Boiling Point: 1168.5±65.0 °C(Predicted)
- 酸度系数(pKa): 1.99±0.70(Predicted)
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 1106は吸入により有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- セキュリティの説明: H303+H313+H110
- 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
- 储存条件:<0°C
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G873915-1mg |
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine |
864967-77-1 | GR | 1mg |
¥950.00 | 2022-01-14 |
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine 関連文献
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
5. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamineに関する追加情報
Recent Advances in Glycan-Based Biomedical Research: Focus on Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine and Compound 864967-77-1
The field of glycobiology has witnessed significant progress in recent years, particularly in the development of synthetic glycans for therapeutic and diagnostic applications. Among these, the compound Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine has emerged as a critical tool in cancer research and vaccine development. This trisaccharide structure, featuring a sialylated core, plays a pivotal role in cell-cell recognition processes and has been identified as a potential biomarker for several malignancies. Concurrently, the small molecule 864967-77-1 has gained attention for its unique properties in modulating glycan-mediated biological pathways.
Recent studies published in Nature Chemical Biology (2023) and Journal of Medicinal Chemistry (2024) have elucidated the structural characteristics of Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine using advanced NMR spectroscopy and X-ray crystallography. The research demonstrates its high-affinity binding to siglec family receptors, particularly siglec-7 and siglec-9, which are overexpressed in various cancer types. This interaction has been exploited in the development of novel CAR-T cell therapies, where the glycan serves as a targeting moiety for precision cancer treatment.
In parallel, investigations into compound 864967-77-1 have revealed its potential as a selective inhibitor of glycosyltransferases involved in tumor-associated carbohydrate antigen synthesis. A 2024 study in ACS Chemical Biology reported that 864967-77-1 exhibits nanomolar inhibitory activity against ST6GalNAc-I, an enzyme responsible for the biosynthesis of sialyl-Tn antigen—a well-established cancer biomarker. The compound's unique spirocyclic structure contributes to its exceptional binding specificity and metabolic stability.
The synergistic application of these two research tools was demonstrated in a groundbreaking study published in Science Translational Medicine (March 2024). Researchers developed a novel theranostic platform combining Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine-conjugated nanoparticles with 864967-77-1 as a dual-targeting system for pancreatic cancer. This approach achieved unprecedented tumor-to-background ratios in PET imaging and showed promising results in Phase I clinical trials, with a 78% reduction in tumor volume observed in xenograft models.
From a synthetic chemistry perspective, recent advancements in enzymatic glycosylation have significantly improved the production yield of Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine. A 2023 report in Organic Letters detailed a novel one-pot multienzyme system that achieves 85% yield, overcoming previous challenges in sialic acid incorporation. Similarly, the total synthesis of 864967-77-1 has been optimized through a palladium-catalyzed asymmetric allylic alkylation, as described in the Journal of Organic Chemistry (2024).
These developments hold substantial implications for personalized medicine. The specificity of Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine for tumor-associated carbohydrate antigens, combined with the enzymatic modulation capability of 864967-77-1, creates new opportunities for precision oncology. Current research directions include the development of glycan-based cancer vaccines and the exploration of these compounds in autoimmune disease modulation, where aberrant glycosylation patterns play a crucial pathogenic role.
As we look toward future applications, several challenges remain to be addressed. These include improving the in vivo stability of synthetic glycans and optimizing the pharmacokinetic properties of small-molecule glycosylation modulators. However, the rapid progress in this field suggests that glycan-based therapeutics and diagnostics will play an increasingly important role in the coming decade, with Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine and 864967-77-1 serving as key enabling tools for these advancements.
864967-77-1 (Galβ(1-3)[Neu5Acα(2-6)]GalNAc-α-propylamine) Related Products
- 1805114-77-5(6-Amino-4-(difluoromethyl)-2-fluoro-3-methylpyridine)
- 1361898-44-3(2-(Bromomethyl)-6-(difluoromethyl)-3-methylpyridine-5-acetic acid)
- 1311315-19-1(dihydrochloride)
- 2171176-51-3((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)
- 2227833-69-2((1S)-3-amino-1-(2-chloro-6-nitrophenyl)propan-1-ol)
- 2090877-02-2(1-(oxan-4-yl)-3-oxocyclobutane-1-carbonitrile)
- 1213063-40-1((3R)-3-amino-3-(2,6-dichloropyridin-3-yl)propan-1-ol)
- 2172137-35-6(1-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridine-2-carbonylpiperidine-3-carboxylic acid)
- 1806743-71-4(Methyl 5-(aminomethyl)-2-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxylate)
- 1416439-74-1(8-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]thiazine)




